(E)-indol-3-ylacetaldoxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[2-(1H-indol-3-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIGRGHTISHYNH-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2776-06-9 | |
| Record name | Indole-3-acetaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Enzymatic Biosynthesis of E Indol 3 Ylacetaldoxime
L-Tryptophan as the Primary Metabolic Precursor
The journey to (E)-indol-3-ylacetaldoxime begins with L-tryptophan, an essential aromatic amino acid. nih.govnih.gov In plants, tryptophan serves not only as a building block for proteins but also as the foundational molecule for a variety of secondary metabolites. nih.gov The conversion of L-tryptophan to this compound marks the entry point into the biosynthetic pathways of indole (B1671886) glucosinolates and is a key step in a major route of IAA synthesis. nih.govnih.gov The indispensability of tryptophan as the precursor is underscored by studies on Arabidopsis thaliana, where the biosynthesis of camalexin (B168466), a phytoalexin derived from this compound, is dependent on tryptophan. nih.gov
Tryptophan N-Monooxygenases (CYP79B Family) Catalysis
The central enzymatic step in the conversion of L-tryptophan to this compound is catalyzed by a group of cytochrome P450 monooxygenases belonging to the CYP79B family. nih.govencyclopedia.pubmdpi.comsmolecule.com These enzymes are responsible for the initial N-hydroxylation of tryptophan, a critical and rate-limiting step in the pathway. mdpi.com
Mechanistic Aspects of Tryptophan N-Hydroxylation
The conversion of L-tryptophan to this compound is not a single-step reaction but involves a two-step N-hydroxylation process catalyzed by the CYP79B enzymes. genome.jpqmul.ac.uk These heme-thiolate proteins utilize molecular oxygen and a reduced NADPH-cytochrome P450 reductase to carry out the hydroxylations. genome.jpqmul.ac.uk
The proposed mechanism is as follows:
First N-hydroxylation: L-tryptophan is hydroxylated to form N-hydroxy-L-tryptophan. genome.jpqmul.ac.uk
Second N-hydroxylation: The N-hydroxy-L-tryptophan intermediate undergoes a second hydroxylation to yield N,N-dihydroxy-L-tryptophan. genome.jpqmul.ac.uk
This two-step hydroxylation is a key feature of the catalytic mechanism of the CYP79B family. genome.jpqmul.ac.uk
Spontaneous Dehydration and Decarboxylation to this compound Formation
The product of the dual hydroxylation, N,N-dihydroxy-L-tryptophan, is highly unstable. genome.jpqmul.ac.uk It spontaneously undergoes dehydration and decarboxylation to form the stable end-product, this compound. nih.govencyclopedia.pubmdpi.comgenome.jpqmul.ac.uk While the dehydration is known to be a spontaneous process, it is not yet definitively clear whether the subsequent decarboxylation is also spontaneous or if it is catalyzed by the enzyme. genome.jpqmul.ac.uk
Subcellular Localization of this compound Biosynthetic Enzymes
The efficiency of metabolic pathways often relies on the spatial organization of the involved enzymes within the cell. While detailed studies on the precise subcellular localization of all enzymes in the this compound biosynthetic pathway are ongoing, predictions and some experimental evidence suggest their localization. For instance, a bioinformatics analysis of the BocCYP79B2 genes in cabbage predicted their localization to the chloroplast. researchgate.net However, other studies suggest that direct protein-protein interactions between CYP79 enzymes and downstream enzymes in related pathways might be unlikely due to different subcellular localizations. frontiersin.org Further research is required to definitively establish the subcellular compartments housing the complete enzymatic machinery for this compound biosynthesis, which would provide deeper insights into the regulation and channeling of this crucial metabolic intermediate.
Diversification of E Indol 3 Ylacetaldoxime into Downstream Metabolic Pathways
Conversion to Indole-3-Acetic Acid (Auxin)
The biosynthesis of indole-3-acetic acid (IAA), the primary native auxin in plants, can proceed through several pathways, with IAOx serving as a key intermediate in a tryptophan-dependent route. ebi.ac.uknih.gov The conversion of the IAOx pool is a significant contributor to IAA homeostasis, especially under conditions where the competing glucosinolate pathway is altered. nih.gov
While the indole-3-pyruvic acid (IPyA) pathway and the IAOx pathway are often depicted as separate branches originating from tryptophan, they converge at the intermediate indole-3-acetaldehyde (IAAld). researchgate.netplos.orgnih.gov In the IPyA pathway, tryptophan is first converted to IPyA, which is then decarboxylated to form IAAld. nih.gov Subsequently, IAAld is oxidized to produce IAA. nih.govnih.gov
The conversion of IAOx to IAA can also proceed through the formation of IAAld. Research has shown that IAOx can be hydrolyzed to indole-3-acetaldehyde. nih.gov This hydrolysis step effectively links the IAOx branch to the final step of the IPyA pathway. Once IAAld is formed from IAOx, it enters the common pool of this intermediate and is subsequently oxidized by aldehyde dehydrogenases to yield the final product, indole-3-acetic acid. nih.govnih.gov The formation of tryptophol (B1683683) is often observed as an indicator of the intermediary formation of IAAld, as IAAld can be reduced to tryptophol. nih.gov
An alternative and significant route for the conversion of (E)-indol-3-ylacetaldoxime to IAA involves the intermediate indole-3-acetonitrile (B3204565) (IAN). nih.govfrontiersin.org This pathway is particularly prominent in the Brassicaceae family. researchgate.net
The initial step in this route is the conversion of IAOx to IAN, a reaction catalyzed by the cytochrome P450 enzyme CYP71A13. frontiersin.org Once formed, IAN is converted to IAA. researchgate.netresearchgate.net This final conversion can be accomplished in a single step by the action of nitrilase enzymes (NIT1, NIT2, NIT3 in Arabidopsis). researchgate.netresearchgate.net Biochemical studies using labeled IAOx have confirmed the efficient incorporation of the label into IAN and subsequently into IAA, providing strong evidence for this metabolic sequence. nih.gov
| Enzyme/Protein | Function in Auxin Biosynthesis | Pathway |
| CYP71A13 | Converts indole-3-acetaldoxime (IAOx) to indole-3-acetonitrile (IAN). frontiersin.org | IAN Pathway |
| Nitrilases (e.g., NIT1, NIT2) | Hydrolyze indole-3-acetonitrile (IAN) to indole-3-acetic acid (IAA). researchgate.net | IAN Pathway |
| Aldehyde Dehydrogenases | Oxidize indole-3-acetaldehyde (IAAld) to indole-3-acetic acid (IAA). nih.gov | Convergent Step |
Entry into Indole (B1671886) Glucosinolate Biosynthesis
In cruciferous plants, a major metabolic fate for this compound is its entry into the biosynthetic pathway for indole glucosinolates (IGs). nih.gov Glucosinolates are sulfur-containing secondary metabolites that play a crucial role in plant defense against herbivores and pathogens. frontiersin.org The commitment of IAOx to this pathway is a pivotal regulatory step, effectively diverting the precursor away from auxin production. researchgate.netnih.gov
The first committed step channeling IAOx into the indole glucosinolate pathway is catalyzed by the cytochrome P450 monooxygenase CYP83B1. researchgate.netnih.govnih.gov This enzyme is highly specific for aromatic aldoximes, with a particularly high affinity for IAOx. nih.gov CYP83B1 N-hydroxylates indole-3-acetaldoxime, converting it into a reactive electrophilic aci-nitro compound, 1-aci-nitro-2-indolyl-ethane. nih.govresearchgate.net
The activity of CYP83B1 is a critical control point regulating the metabolic flux between auxin and indole glucosinolate synthesis. nih.govunl.edu Overexpression of CYP83B1 leads to elevated levels of indole glucosinolates and characteristics of auxin deficiency, while knockout mutants of CYP83B1 exhibit reduced indole glucosinolate levels and signs of auxin overproduction. researchgate.netnih.gov
Following its formation by CYP83B1, the reactive aci-nitro intermediate spontaneously reacts with a thiol-containing compound, which serves as the sulfur donor for the glucosinolate core structure. nih.govoup.com Evidence points to the tripeptide glutathione (B108866) (GSH) as the primary sulfur donor in this reaction. oup.comnih.gov The product of this reaction is a glutathione conjugate (S-alkyl-thiohydroximate). nih.gov
This conjugate undergoes further processing. The action of γ-glutamyl peptidases (GGPs) removes the glutamate (B1630785) residue. oup.com Subsequently, a carbon-sulfur lyase, identified as SUR1, cleaves the conjugate to release the corresponding thiohydroximate. nih.govnih.gov This step is crucial for forming the core structure common to all glucosinolates. nih.gov
The thiohydroximate generated by the action of SUR1 undergoes two final steps to form the basic indole glucosinolate core structure. First, it is S-glycosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (S-GT). nih.govnih.gov The resulting desulfoglucosinolate is then sulfated by a sulfotransferase (SOT) to yield the parent indole glucosinolate, indol-3-yl-methyl glucosinolate (I3M), also known as glucobrassicin. nih.govnih.gov
From this core structure, a variety of modifications can occur, leading to the diversity of indole glucosinolates found in plants. researchgate.netoup.com These secondary modifications primarily involve the indole ring of the I3M molecule.
Hydroxylation: Cytochrome P450 monooxygenases of the CYP81F family catalyze the hydroxylation of the indole ring. researchgate.netoup.com For instance, CYP81F2 converts I3M to 4-hydroxy-indol-3-yl-methyl glucosinolate (4OH-I3M). nih.gov Other members of the family can produce 1-hydroxy-indol-3-yl-methyl glucosinolate (1OH-I3M). researchgate.net
Methoxylation: The hydroxylated intermediates can be further modified by O-methyltransferases. researchgate.netoup.com These enzymes transfer a methyl group to the hydroxyl group, resulting in compounds like 4-methoxy-indol-3-yl-methyl glucosinolate (4MO-I3M) and 1-methoxy-indol-3-yl-methyl glucosinolate (1MO-I3M). researchgate.netnih.gov
| Enzyme Family | Specific Enzyme Example | Function in Indole Glucosinolate Biosynthesis | Resulting Compound |
| Cytochrome P450 | CYP83B1 | N-hydroxylation of IAOx, committing it to the IG pathway. nih.govresearchgate.net | 1-aci-nitro-2-indolyl-ethane |
| C-S Lyase | SUR1 | Cleaves the glutathione conjugate to form the thiohydroximate. nih.govnih.gov | Thiohydroximate |
| S-Glucosyltransferase | UGT74 family | Glycosylates the thiohydroximate. nih.gov | Desulfoglucosinolate |
| Sulfotransferase | SOT family | Sulfates the desulfoglucosinolate to form the core structure. nih.gov | Indol-3-yl-methyl glucosinolate (I3M) |
| Cytochrome P450 | CYP81F2 | Hydroxylates the indole ring of I3M. nih.gov | 4-hydroxy-indol-3-yl-methyl glucosinolate (4OH-I3M) |
| O-Methyltransferase | IGMT1 / IGMT2 | Methylates hydroxylated I3M. researchgate.netoup.com | 4-methoxy-indol-3-yl-methyl glucosinolate (4MO-I3M) |
Biosynthesis of Indole Phytoalexins, Notably Camalexin (B168466)
This compound (IAOx) is a central intermediate in the biosynthesis of camalexin, the primary phytoalexin in the model plant Arabidopsis thaliana. nih.govresearchgate.net Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. nih.gov The biosynthesis of camalexin from the amino acid tryptophan proceeds through IAOx, a step catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.govnih.gov The significance of this pathway is highlighted by the fact that cyp79b2 cyp79b3 double knockout mutants are unable to produce camalexin. researchgate.net IAOx thus represents a crucial metabolic hub, channeling tryptophan into the production of this important defense compound. nih.govresearchgate.netnih.gov
Indole-3-Acetonitrile (IAN) as a Key Intermediate in the Camalexin Pathway (via CYP71A13)
The first committed step in the diversion of this compound towards camalexin synthesis is its conversion to indole-3-acetonitrile (IAN). researchgate.net This dehydration reaction is catalyzed by the cytochrome P450 monooxygenase CYP71A13. researchgate.net The essential role of this enzyme is demonstrated in cyp71a13 mutant plants, which exhibit significantly reduced camalexin levels upon pathogen infection. researchgate.net The phenotype of these mutants can be rescued by the external application of IAN, confirming that IAN is the direct product of CYP71A13 activity and a necessary intermediate in the camalexin pathway. researchgate.net The conversion of IAOx to IAN effectively channels the metabolic flow towards the synthesis of this specific phytoalexin, away from other pathways such as those for indole glucosinolates or the hormone auxin. nih.govnih.gov
Table 1: Key Enzymes in the Initial Stages of Camalexin Biosynthesis
Downstream Enzymatic Steps in Camalexin Formation
Following the synthesis of indole-3-acetonitrile (IAN), the pathway to camalexin involves a series of enzymatic modifications to construct the characteristic thiazole (B1198619) ring. nih.gov The process begins with the conjugation of IAN to the tripeptide glutathione (GSH), a reaction shown to be catalyzed by glutathione S-transferases, including GSTF6. This step is followed by the sequential removal of the glutamate and glycine (B1666218) residues from the glutathione conjugate. The cleavage of the γ-glutamyl moiety is performed by γ-glutamyl peptidases (GGP1), resulting in the formation of cysteinyl-IAN [Cys(IAN)]. nih.gov
The final steps of camalexin biosynthesis are catalyzed by a single, multifunctional cytochrome P450 enzyme, CYP71B15, also known as PHYTOALEXIN DEFICIENT3 (PAD3). nih.gov This enzyme first facilitates the thiazoline (B8809763) ring closure of Cys(IAN) to produce dihydrocamalexic acid (DHCA). Subsequently, CYP71B15 catalyzes the final conversion of DHCA into camalexin. nih.gov
Table 2: Downstream Enzymes in the Camalexin Biosynthetic Pathway
Other Putative Metabolic Fates and Uncharacterized Derivatives
Beyond its role as a precursor to camalexin and indole glucosinolates, this compound (IAOx) can be directed into several other metabolic pathways. One significant fate is its conversion to the plant hormone indole-3-acetic acid (IAA). nih.gov This can occur through multiple routes. Feeding experiments have shown that IAOx can be converted to IAA, with indole-3-acetamide (B105759) (IAM) and indole-3-acetonitrile (IAN) acting as intermediates in Arabidopsis. nih.gov Alternatively, IAOx can be hydrolyzed to indole-3-acetaldehyde (IAAld). nih.gov This intermediate can then be oxidized to IAA or reduced to tryptophol. nih.gov
Furthermore, IAN, the product of the CYP71A13-catalyzed reaction on IAOx, is itself a metabolic branch point. The cytochrome P450 enzyme CYP71B6 can efficiently convert IAN into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.govnih.gov These compounds serve as precursors for a variety of derivatives, including glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid, which accumulate to levels comparable to camalexin upon induction. nih.govnih.gov The oxidation of ICHO to ICOOH is facilitated by ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). nih.gov These pathways represent a substantial diversion of the metabolic flux originating from IAOx into a diverse array of indolic compounds with potential roles in plant defense and physiology. nih.govapsnet.org
Table of Mentioned Compounds
Regulatory Mechanisms Governing E Indol 3 Ylacetaldoxime Metabolism
Transcriptional and Post-Transcriptional Control of Biosynthetic Genes
The biosynthesis of IAOx from tryptophan is catalyzed by the cytochrome P450 monooxygenases CYP79B2 and CYP79B3. oup.com The expression of the genes encoding these enzymes is subject to sophisticated transcriptional regulation. Several R2R3 MYB transcription factors are known to play a major role in regulating the indole (B1671886) metabolic grid. nih.gov Specifically, MYB34, MYB51, and MYB122 are involved in controlling the expression of indole glucosinolate biosynthetic genes. biorxiv.org In response to pathogen infection, the expression of CYP79B2 is upregulated, indicating a transcriptional reprogramming to channel IAOx towards the synthesis of the phytoalexin camalexin (B168466). pnas.orgoup.com For instance, during infection by the fungus Botrytis cinerea, an early transcriptional response includes the upregulation of CYP79B2. oup.com
Post-transcriptional regulation also plays a crucial role in modulating the IAOx metabolic pathway. A notable example is the involvement of microRNAs (miRNAs). A novel microRNA, miR10515, has been identified to target SUPERROOT1 (SUR1), a gene that encodes a C-S lyase involved in indole glucosinolate biosynthesis downstream of IAOx. connectedpapers.comnih.gov The expression of MIR10515 is induced by high temperatures. nih.gov By suppressing SUR1, miR10515 effectively blocks the metabolic flux from IAOx towards indole glucosinolates, thereby promoting the synthesis of IAA. nih.gov Overexpression of MIR10515 leads to a high-IAA phenotype, highlighting a post-transcriptional mechanism that allows plants to adjust their auxin levels in response to environmental temperature changes. nih.gov
Table 1: Key Genes and Regulators in (E)-indol-3-ylacetaldoxime Metabolism
| Gene/Regulator | Type | Function |
| CYP79B2/CYP79B3 | Cytochrome P450 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx). oup.com |
| CYP83B1/SUR2 | Cytochrome P450 | Metabolizes IAOx, channeling it towards indole glucosinolate biosynthesis. nih.govnih.gov |
| MYB34 | Transcription Factor | Specifically controls the feedback loop that activates CYP79B2/B3 expression when indole glucosinolate levels are low. biorxiv.org |
| miR10515 | microRNA | Targets SUR1 mRNA to block indole glucosinolate biosynthesis and promote IAA production from IAOx, especially at high temperatures. nih.gov |
| SUR1 | C-S Lyase | An enzyme in the indole glucosinolate pathway that acts downstream of IAOx. connectedpapers.comnih.gov |
Feedback Regulation and Cross-Talk within Indole Metabolic Networks
The metabolic fate of IAOx is governed by intricate feedback loops and cross-talk between different branches of indole metabolism. This ensures a balanced production of growth-regulating hormones and defense compounds. A key feedback mechanism is observed in mutants with defects in indole glucosinolate (IG) biosynthesis. For example, a mutation in CYP83B1, which acts downstream of IAOx, leads to a deficiency in IGs. biorxiv.org This deficiency triggers a feedback loop that results in the induced expression of the CYP79B2 and CYP79B3 genes, which are responsible for IAOx synthesis. biorxiv.org This specific feedback response is uniquely controlled by the transcription factor MYB34. biorxiv.org
Significant cross-talk exists between the IAOx pathway and other major metabolic networks. Altered levels of IAOx or its downstream metabolites can influence the phenylpropanoid pathway. osti.gov In cyp83b1 mutants, where IAOx accumulates, there is a negative impact on the accumulation of phenylpropanoids. biorxiv.orgosti.gov Conversely, in cyp79b2 cyp79b3 double mutants, which cannot produce IAOx, the phenylpropanoid content is increased compared to wild-type plants. osti.gov This suggests that IAOx or a subsequent metabolite negatively regulates phenylpropanoid accumulation, and this cross-talk is relevant even in wild-type plants. osti.gov Further evidence indicates that this regulation may involve the Mediator complex, as the effect is altered in med5a/b mutants. osti.gov Additionally, there is cross-talk between the two auxin types, indole-3-acetic acid (IAA) and phenylacetic acid (PAA). An increase in IAA synthesis via the IAOx pathway can lead to a significant reduction in PAA levels, a process mediated by GRETCHEN HAGEN 3 (GH3) auxin-amido synthetases. wur.nl
Hormonal and Environmental Influences on this compound Pathway Flux
The metabolic flux through the IAOx pathway is highly responsive to both endogenous hormonal signals and external environmental stimuli. This allows plants to fine-tune their growth and defense strategies in response to changing conditions.
Environmental factors such as temperature and pathogen attack significantly redirect IAOx metabolism. High temperature serves as a key environmental cue that promotes IAA biosynthesis via the IAOx pathway. nih.govpnas.org This is mediated, at least in part, by the induction of miR10515, which downregulates the competing indole glucosinolate pathway. nih.gov Pathogen infection triggers a shift in IAOx allocation towards the production of the phytoalexin camalexin. pnas.orgresearchgate.net Upon challenge with pathogens like silver nitrate (B79036) or Botrytis cinerea, the transcript level of CYP79B2 increases, channeling IAOx into the camalexin biosynthetic pathway as a defense response. pnas.orgoup.com Abiotic stresses like iron deficiency also interact with IAOx metabolism. Application of exogenous IAOx to iron-deficient Medicago truncatula plants delayed the typical iron-deficiency responses, suggesting a role for IAOx or its derivatives in modulating nutrient homeostasis. nih.gov
Hormonal cross-talk is also integral to the regulation of the IAOx pathway. The balance between growth, regulated by auxin, and stress responses, mediated by hormones like abscisic acid (ABA) and jasmonic acid, is partially managed through the IAOx metabolic grid. oup.comcsic.es For instance, increased levels of indole-3-acetamide (B105759) (IAM), an intermediate in the conversion of IAOx to IAA, can induce the expression of genes involved in ABA biosynthesis. mdpi.com This suggests a mechanism where a block in the final step of auxin synthesis from the IAOx pathway can enhance the plant's stress status by boosting ABA levels. oup.com
Genetic Dissection of this compound Pathways through Mutant Analysis
The analysis of Arabidopsis mutants with defects in specific genes has been instrumental in dissecting the complex metabolic grid centered on IAOx. These genetic studies have clarified the roles of key enzymes and transporters.
cyp79b2 cyp79b3 : The double knockout mutant cyp79b2 cyp79b3 is unable to synthesize IAOx from tryptophan. pnas.orgnih.gov Consequently, these plants are devoid of both indole glucosinolates and camalexin, demonstrating that CYP79B2 and CYP79B3 are the primary source for the IAOx pool used in these pathways. pnas.org While these mutants appear phenotypically normal under standard conditions, they exhibit growth defects and reduced IAA levels at higher temperatures (e.g., 26°C), indicating the importance of the IAOx-to-IAA pathway under thermal stress. pnas.org
cyp83b1 : The gene CYP83B1 (also known as SUR2 or REF5) encodes a cytochrome P450 that catalyzes the conversion of IAOx into the indole glucosinolate pathway. nih.govnih.govosti.gov Mutants lacking functional CYP83B1, such as sur2, are unable to channel IAOx into this pathway. This leads to the accumulation of IAOx, which is subsequently converted into IAA. nih.gov The resulting overproduction of auxin causes characteristic phenotypes like elongated hypocotyls and the formation of adventitious roots. nih.gov These mutants have been crucial in demonstrating the direct link between IAOx and IAA biosynthesis and in revealing the cross-talk with phenylpropanoid metabolism. osti.gov
pen2 and pen3 : The PENETRATION (PEN) genes are involved in pathogen defense at the cell periphery. nih.govnih.gov PEN2 encodes a myrosinase that activates indole glucosinolates (which are synthesized from IAOx) into toxic defense compounds. nih.gov PEN3 encodes an ATP-binding cassette (ABC) transporter located at the plasma membrane, which is believed to export these defense compounds to the apoplast at sites of pathogen contact. nih.govnih.gov Analysis of pen2 and pen3 mutants reveals their compromised ability to defend against certain fungal pathogens. nih.gov Furthermore, pen3 mutants display defects in auxin homeostasis, specifically related to indole-3-butyric acid (IBA), suggesting that the PEN3 transporter may export multiple tryptophan-derived metabolites, linking defense and hormone transport. nih.gov
Table 2: Phenotypes of Key Mutants in the this compound Pathway
| Mutant | Gene Function | Phenotype |
| cyp79b2 cyp79b3 | IAOx biosynthesis | Devoid of camalexin and indole glucosinolates; growth defects and reduced IAA at high temperatures. pnas.orgpnas.org |
| cyp83b1 (sur2) | Channels IAOx to indole glucosinolates | Accumulation of IAOx, overproduction of IAA, high-auxin phenotype (adventitious roots, long hypocotyls), reduced phenylpropanoid levels. nih.govosti.gov |
| pen2 | Indole glucosinolate activation (myrosinase) | Increased susceptibility to some fungal pathogens; accumulation of indole glucosinolate precursors. nih.gov |
| pen3 | Export of defense compounds (ABC transporter) | Increased susceptibility to pathogens; altered auxin (IBA) homeostasis. nih.gov |
Functional Significance of E Indol 3 Ylacetaldoxime in Plant Biology
Contribution to Plant Growth and Development through Auxin Homeostasis
(E)-indol-3-ylacetaldoxime is a key intermediate in a tryptophan-dependent pathway for the biosynthesis of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants. nih.govwikipedia.org Auxins are crucial hormones that regulate numerous aspects of plant growth and development, including cell elongation, division, and differentiation. nih.govmdpi.com The synthesis of IAA from tryptophan can occur through several routes, with the IAOx pathway being particularly significant in certain plant families like Brassicaceae. csic.eswur.nl
In Arabidopsis thaliana, the conversion of tryptophan to IAOx is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.govnih.gov Mutants lacking these enzymes show a complete loss of IAOx production, confirming their central role. nih.gov From IAOx, the pathway proceeds through intermediates such as indole-3-acetonitrile (B3204565) (IAN) and indole-3-acetamide (B105759) (IAM) to ultimately produce IAA. nih.gov This biochemical linkage establishes IAOx as a direct precursor to a major plant growth hormone.
The role of IAOx in maintaining auxin balance is critical for normal development. nih.gov Studies on Medicago truncatula have shown that exogenous application of IAOx can modify auxin homeostasis. csic.esnih.gov In these plants, IAOx is rapidly converted to IAN in both roots and shoots, a process that helps maintain the appropriate levels of active auxin. csic.esnih.gov This modulation of auxin levels directly impacts plant morphology; for example, IAOx treatment in Medicago truncatula leads to an increased number of lateral roots, a phenotype often associated with altered auxin distribution. csic.esnih.gov Therefore, the synthesis and conversion of IAOx are integral to the homeostatic mechanisms that ensure auxin levels are optimal for proper plant growth and development.
Role in Plant Defense and Immunity Against Biotic Stress
This compound stands at a crucial metabolic crossroads, linking primary metabolism to the production of sophisticated chemical defenses against a range of biological threats, including herbivores and pathogens. nih.gov The synthesis of IAOx from tryptophan by CYP79B2 and CYP79B3 is the gateway to two major classes of defense compounds: indole (B1671886) glucosinolates and the phytoalexin camalexin (B168466). nih.govpnas.org
Indole Glucosinolates in Herbivore and Pathogen Resistance
Indole glucosinolates (IGs) are a class of nitrogen- and sulfur-containing secondary metabolites that play a significant role in the defense systems of Brassicaceae. nih.govresearchgate.net These compounds are derived from IAOx, which is converted in a subsequent step by the enzyme CYP83B1. ebi.ac.uk While intact glucosinolates are largely inactive, they are part of a potent chemical defense system known as the "mustard oil bomb". mdpi.com Upon tissue damage caused by feeding herbivores, glucosinolates are hydrolyzed by myrosinase enzymes, releasing a variety of toxic breakdown products, including isothiocyanates, nitriles, and thiocyanates. mdpi.com
These degradation products act as deterrents or toxins to a wide array of organisms. mdpi.com Research has shown that different herbivores exhibit varying sensitivities to these compounds. For instance, indole glucosinolates are effective against the green peach aphid (Myzus persicae), while other pests may be more sensitive to aliphatic glucosinolates. nih.gov The production of indole glucosinolates is often induced in response to herbivory, a process regulated by the jasmonate signaling pathway, which enhances the plant's defensive capacity against insect attack. nih.govmdpi.com The diversity of glucosinolates, stemming from precursors like IAOx, is thought to be crucial for providing broad-spectrum defense against multiple insect herbivores. researchgate.net In Arabidopsis, the indole glucosinolate pathway has been demonstrated to be both necessary and sufficient for tryptophan-mediated defense against the two-spotted spider mite (Tetranychus urticae). bohrium.com
Camalexin-Mediated Phytoalexin Responses
Beyond glucosinolates, this compound is the direct precursor for the synthesis of camalexin, the principal phytoalexin in Arabidopsis thaliana. nih.govpnas.org Phytoalexins are antimicrobial compounds that are synthesized de novo and accumulate rapidly at the site of pathogen infection. nih.gov The biosynthetic pathway to camalexin branches off from the general indolic pathway at IAOx. nih.gov The conversion of IAOx is catalyzed by another set of cytochrome P450 enzymes, primarily CYP71A13, which dehydrates IAOx to form indole-3-acetonitrile (IAN). nih.govapsnet.org Subsequent enzymatic steps convert IAN into camalexin. nih.gov
The production of camalexin is a key component of the plant's immune response to a variety of pathogens, especially necrotrophic fungi like Alternaria brassicicola and Botrytis cinerea. nih.gov Mutants unable to synthesize IAOx (the cyp79b2 cyp79b3 double mutant) are also devoid of camalexin and show increased susceptibility to these pathogens. nih.govpnas.org Similarly, mutants in the downstream enzyme CYP71A13 produce significantly less camalexin and are more susceptible to fungal infection. nih.gov This demonstrates the critical role of the IAOx-to-camalexin pathway in plant disease resistance. The entire biosynthetic pathway appears to be highly organized, with evidence suggesting the formation of an enzyme complex, or metabolon, to efficiently channel the reactive intermediate IAOx into camalexin production without its release. oup.com
Interactions with Plant Pathogen-Associated Molecular Pattern (PAMP) Responses
The plant innate immune system relies on the recognition of conserved microbial molecules known as pathogen- or microbe-associated molecular patterns (PAMPs or MAMPs). frontiersin.org This recognition, mediated by cell surface pattern recognition receptors (PRRs), triggers PAMP-triggered immunity (PTI), a foundational layer of plant defense. frontiersin.orgresearchgate.net The biosynthesis of camalexin is a significant output of PTI. researchgate.net
Elicitation with PAMPs, such as the bacterial flagellin (B1172586) peptide flg22, leads to the upregulation of genes involved in camalexin synthesis, including CYP79B2, CYP71A13, and PAD3. apsnet.orgresearchgate.net This indicates that the IAOx-dependent metabolic network is an integral part of the plant's response to the detection of potential pathogens. researchgate.net The accumulation of camalexin following PAMP perception contributes to basal resistance, helping to restrict the growth of invading microbes. nih.gov Interestingly, some pathogens have evolved effector proteins that can suppress PTI, including the pathways leading to phytoalexin production. frontiersin.org Conversely, plants have developed resistance (R) proteins to recognize these effectors, leading to a more robust defense known as effector-triggered immunity (ETI), which can also involve the enhanced production of camalexin.
Modulation of Plant Responses to Abiotic Stress Conditions
While the roles of this compound in development and biotic defense are well-established, emerging evidence indicates its involvement in helping plants cope with abiotic stresses, which include adverse environmental conditions like salinity, heavy metal toxicity, and nutrient deficiency. wur.nlpnas.org
Adaptation to Salinity and Heavy Metal Stress
Abiotic stresses such as high salinity and the presence of heavy metals in the soil are major factors that limit crop productivity worldwide. nih.govmdpi.comjmb.or.kr Plants respond to these challenges by initiating complex physiological and metabolic adjustments. fao.org Metabolomic studies have provided insights into how IAOx-related pathways are affected by these stresses.
A study on lettuce (Lactuca sativa) roots exposed to high concentrations of sodium chloride (salinity stress) and zinc sulfate (B86663) (heavy metal stress) revealed significant changes in the root metabolome. nih.gov Notably, under both stress conditions, the levels of this compound were found to be significantly downregulated. nih.gov This suggests that under these specific abiotic stress conditions, the metabolic flux through IAOx is reduced, which could be part of a broader stress-response strategy, potentially redirecting resources to other protective mechanisms.
In a different context, research on Medicago truncatula under iron deficiency—a critical nutritional abiotic stress—demonstrated that applying IAOx can delay the onset of iron-deficiency symptoms. csic.esnih.gov Plants treated with IAOx showed decreased chlorosis and a delay in physiological responses typically induced by a lack of iron. csic.esnih.gov This suggests that IAOx or its derivatives might play a role in improving nutrient homeostasis or remobilizing essential micronutrients under deficiency conditions, thereby enhancing tolerance to nutritional stress. nih.gov These findings highlight the multifaceted role of IAOx in the complex network of plant responses to a variety of environmental challenges.
Regulation of Nutrient Acquisition (e.g., Iron Deficiency Responses)
This compound (IAOx) has been identified as an active participant in the regulation of plant responses to iron (Fe) deficiency. nih.govresearchgate.net Iron is an essential micronutrient for plants, and its low availability in many soils, particularly calcareous soils, poses a significant constraint on plant growth. nih.govnih.gov Plants have evolved sophisticated strategies to acquire iron, which include the acidification of the rhizosphere, the induction of ferric chelate reductase (FCR) activity to reduce Fe(III) to the more soluble Fe(II) form, and the secretion of chelating compounds like flavins. nih.govnih.gov
Research on the model legume Medicago truncatula has demonstrated that the application of exogenous IAOx can significantly delay the onset of these typical iron-deficiency responses. nih.govresearchgate.net In plants grown under iron-starvation conditions, the addition of IAOx postponed the decrease in the pH of the nutrient solution, the increase in FCR activity, and the appearance of flavins by up to three days. nih.govresearchgate.net Concurrently, IAOx treatment led to a reduction in leaf chlorosis and promoted the growth of lateral roots, a characteristic often associated with auxin effects and sometimes referred to as a "superroot" phenotype. nih.govresearchgate.netebi.ac.uk
Gene expression analyses have corroborated these physiological observations. nih.gov The immediate transformation of IAOx to indole-3-acetonitrile (IAN) in both roots and shoots suggests a mechanism for maintaining auxin homeostasis while influencing iron uptake. nih.govresearchgate.net It is speculated that IAOx or its derivatives may help to remobilize iron from root cells, thereby alleviating the immediate stress of iron deficiency. nih.govebi.ac.uk This indicates that IAOx plays an active role in iron homeostasis, modulating the plant's response to this nutritional stress. nih.govebi.ac.uk
Table 1: Effect of Exogenous this compound (IAOx) on Iron Deficiency Responses in Medicago truncatula
| Parameter | Response to Iron (Fe) Deficiency | Response in Presence of Exogenous IAOx under Fe Deficiency | Reference |
| Nutrient Solution pH | Decreases | Decrease is delayed by up to 3 days | nih.govresearchgate.net |
| Ferric Chelate Reductase (FCR) Activity | Increases | Increase is delayed by up to 3 days | nih.govresearchgate.net |
| Flavins Secretion | Increases | Increase is delayed by up to 3 days | nih.govresearchgate.net |
| Lateral Root Growth | Induced | Increased, contributing to a "superroot" phenotype | nih.govebi.ac.uk |
| Leaf Chlorosis | Increases | Decreased | nih.gov |
Interplay with Other Signaling Molecules (e.g., Nitric Oxide Production)
This compound is not only a precursor to auxins and defense compounds but also serves as a substrate for the production of nitric oxide (NO), a critical signaling molecule in plants. mdpi.comnih.govmappingignorance.org Nitric oxide is involved in a wide array of physiological processes, including root development, defense responses, and nutrient signaling. mdpi.comnih.gov While reductive pathways for NO synthesis from nitrate (B79036) are well-known, recent evidence has uncovered an oxidative pathway involving oximes like IAOx. nih.gov
It has been demonstrated that IAOx can be catalyzed by peroxidase (POD) enzymes to produce NO. nih.gov This reaction is stimulated by flavins and inhibited by superoxide (B77818) dismutase. nih.gov In-vitro experiments using extracts from Medicago truncatula showed increased NO production upon the addition of IAOx. nih.gov Furthermore, in-vivo studies with Arabidopsis thaliana confirmed that supplementation with IAOx increased NO production in wild-type plants. nih.gov This effect was diminished in prx33-34 mutant plants, which are deficient in specific peroxidases, highlighting the enzymatic nature of this conversion. nih.gov
The link between IAOx and NO has significant implications for understanding plant development. For instance, the "superroot" phenotype observed with IAOx application—characterized by enhanced lateral root formation—is also a known effect of NO donors. mdpi.comnih.gov This suggests that the developmental effects of IAOx may be mediated, at least in part, through its conversion to NO. nih.gov The interaction between auxin signaling and NO is well-established, with NO often acting as a downstream messenger in auxin-regulated processes like root organogenesis. mdpi.comcore.ac.uk The discovery that IAOx, an auxin precursor, is also a source of NO reveals a direct and novel link between these two crucial signaling pathways. nih.govmappingignorance.org
Table 2: Research Findings on the Interplay of this compound (IAOx) and Nitric Oxide (NO)
| Finding | Organism/System | Significance | Reference |
| IAOx is a precursor in an oxidative pathway for NO synthesis. | In vitro, Medicago truncatula, Arabidopsis thaliana | Identifies a long-sought oxidative route for NO production in plants. | nih.govmappingignorance.org |
| Peroxidases (PODs) catalyze the conversion of IAOx to NO. | In vitro, Arabidopsis thaliana (prx33-34 mutant) | Establishes the enzymatic basis for NO production from IAOx. | nih.gov |
| Exogenous IAOx increases lateral root formation. | Medicago truncatula | This "superroot" phenotype is also characteristic of NO application, suggesting a functional link. | nih.govnih.gov |
| IAOx and NO donors trigger similar metabolic responses, notably affecting tryptophan levels. | Arabidopsis thaliana cell cultures | Indicates a shared signaling mechanism and crosstalk between auxin and NO pathways. | mdpi.com |
Advanced Methodologies for Investigating E Indol 3 Ylacetaldoxime and Its Metabolic Network
High-Resolution Mass Spectrometry for Metabolite Profiling (e.g., UPLC-ESI-QTOF-MS, LC-MS, GC-MS)
High-resolution mass spectrometry (HRMS) coupled with chromatographic separation is a cornerstone for the untargeted and targeted analysis of (E)-indol-3-ylacetaldoxime and related metabolites. caister.com Techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) offer high sensitivity, mass accuracy, and resolution, which are essential for distinguishing between structurally similar indolic compounds. nih.govcore.ac.uk
In a typical UPLC-MS workflow, plant or microbial extracts are separated on a reverse-phase column (e.g., C18) before being introduced into the mass spectrometer. caister.comuliege.be Electrospray ionization (ESI) is commonly used to generate ions from semi-polar metabolites like IAOx, which can then be detected with high mass accuracy by a TOF analyzer. caister.commdpi.com This allows for the confident identification of compounds based on their exact mass and isotopic pattern. core.ac.uk For instance, UPLC/Q-TOF has been used to profile metabolites in lettuce roots, where this compound was identified as a differentially regulated compound under stress conditions. nih.govcore.ac.uk Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often after a derivatization step, to analyze more volatile or polar compounds within the metabolic network. caister.com
| Technique | Separation Method | Ionization Source | Key Advantages for IAOx Analysis | Reference |
|---|---|---|---|---|
| UPLC-ESI-QTOF-MS | Ultra-Performance Liquid Chromatography (Reverse Phase, e.g., C18) | Electrospray Ionization (ESI) | High resolution, high mass accuracy, excellent for separating isomers and identifying unknown metabolites. | caister.comcore.ac.uk |
| LC-MS | Liquid Chromatography | Electrospray Ionization (ESI) | Robust and widely used for detecting a broad range of indolic compounds in complex biological samples. | uliege.benih.gov |
| GC-MS | Gas Chromatography | Electron Ionization (EI) | Suitable for volatile compounds or those made volatile through derivatization; provides reproducible fragmentation patterns for library matching. | caister.com |
Isotopic Tracing and Flux Analysis to Elucidate Pathway Dynamics
Isotopic tracing, or labeling, is a powerful technique to map metabolic pathways and quantify the flow, or flux, of atoms through a network. researchgate.net This method involves supplying a biological system with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) and then using mass spectrometry to track the incorporation of this label into downstream metabolites over time. nih.govresearchgate.net
For the IAOx network, researchers have used precursors like [¹³C₆]anthranilate, [¹⁵N₁]indole, and even ¹³C-labeled IAOx itself to trace the auxin biosynthetic pathway in plants like Arabidopsis thaliana. nih.govnih.govumn.edu By monitoring the mass shift in IAOx, IAA, and other intermediates, these studies can determine precursor-product relationships and calculate turnover rates. nih.govplos.org For example, feeding experiments with ¹³C₆-labeled IAOx in cyp79b mutants (which cannot produce their own IAOx) definitively showed that IAOx is a precursor to both indole-3-acetamide (B105759) (IAM) and indole-3-acetonitrile (B3204565) (IAN) on the path to IAA in Arabidopsis. nih.gov This Stable Isotope Labeled Kinetics (SILK) approach provides dynamic information about the network that is unattainable through static metabolite measurements alone. nih.govresearchgate.net
| Isotopic Tracer | Biological System | Pathway Investigated | Key Finding | Reference |
|---|---|---|---|---|
| [¹³C₆]Anthranilate | Arabidopsis thaliana seedlings | De novo IAA biosynthesis | Traced label incorporation into IAA and its precursors to measure turnover rates. | nih.govresearchgate.net |
| [¹³C₈, ¹⁵N₁]Indole | Arabidopsis thaliana seedlings | Tryptophan-dependent IAA biosynthesis | Demonstrated the utility of different isotopic tracers to gain detailed information on the complex IAA network. | nih.govplos.org |
| [¹³C₆]Indole-3-acetaldoxime | Arabidopsis cyp79b mutants | IAOx metabolism | Confirmed that IAOx is converted to IAA via IAM and IAN intermediates. | nih.gov |
| [²H₅]Tryptophan | Carrot cultures | Tryptophan-dependent IAA biosynthesis | Used in combination with other labels to monitor isotopic enrichment of IAA. | umn.edu |
Targeted Metabolomics for Quantitative Assessment
While profiling methods are excellent for discovery, targeted metabolomics is required for the precise and accurate quantification of specific molecules like this compound. researchgate.net This approach typically uses a triple quadrupole mass spectrometer (TQMS) operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net MRM is highly specific and sensitive, as it monitors a predefined precursor-to-product ion transition for a target analyte.
The development of a targeted method involves optimizing MRM conditions for each compound of interest using authentic chemical standards. researchgate.net A library of these optimized conditions, including specific precursor/product ion pairs and collision energies, can then be used for high-throughput analysis of many samples. researchgate.net This has been applied to create large-scale metabolite profiling platforms capable of quantifying hundreds of plant metabolites, including indolic compounds. researchgate.net Fast targeted methods, such as Parallel Reaction Monitoring (PRM), are also being developed to enhance sample throughput for large-scale studies, for example, in analyzing indole (B1671886) derivatives in the gut microbiome. nih.gov Such quantitative data is crucial for understanding how the concentration of IAOx changes in response to genetic or environmental perturbations. mdpi.com
| Step | Description | Instrumentation/Method | Purpose | Reference |
|---|---|---|---|---|
| 1. Method Development | Optimize analytical conditions using an authentic IAOx standard. | Flow Injection Analysis (FIA)-TQMS | Determine optimal precursor ion, product ions, and collision energy for MRM transition. | researchgate.net |
| 2. Sample Preparation | Extract metabolites from biological tissue and add an internal standard (e.g., isotopically labeled IAOx). | Liquid-liquid or solid-phase extraction | Isolate analytes and correct for sample loss and matrix effects. | mdpi.com |
| 3. Chromatographic Separation | Separate IAOx from other metabolites in the extract. | UPLC | Reduce ion suppression and resolve isomers. | researchgate.net |
| 4. Quantitative Detection | Monitor the specific MRM transition for IAOx and the internal standard. | UPLC-TQMS | Achieve sensitive and specific quantification. | researchgate.net |
| 5. Data Analysis | Integrate peak areas and calculate absolute or relative concentrations based on a calibration curve. | Specialized software | Generate quantitative data for biological interpretation. | nih.gov |
Gene Editing and Overexpression Approaches for Functional Genomics Studies
Functional genomics combines genetic manipulation with metabolic analysis to determine the in vivo function of specific genes. For the IAOx network, this involves creating and analyzing mutants or overexpression lines for genes suspected to be involved in its synthesis or metabolism.
A prime example is the study of the CYP79B gene family in Arabidopsis. nih.gov The cyp79b2 cyp79b3 double mutant, which lacks the two key enzymes that convert tryptophan to IAOx, is essentially devoid of IAOx and indole glucosinolates. nih.govnih.gov Analyzing this mutant was crucial in confirming the central role of CYP79B2/B3 in IAOx production. nih.gov Conversely, overexpressing key transcription factors, such as in the atr1D mutant, can upregulate the expression of tryptophan and indole glucosinolate biosynthetic genes, leading to altered metabolic profiles that can be analyzed to understand regulatory control. nih.gov The advent of CRISPR/Cas9 technology provides a powerful tool for creating targeted mutations in these or other candidate genes to further dissect the IAOx metabolic network with high precision.
| Gene(s) | Encoded Protein Function | Genetic Approach | Key Phenotype/Metabolic Change | Reference |
|---|---|---|---|---|
| CYP79B2 / CYP79B3 | Cytochrome P450 monooxygenases that convert tryptophan to IAOx. | Double knockout mutant (cyp79b2/b3) | Abolished production of IAOx and indolic glucosinolates. | nih.govnih.gov |
| ATR1/MYB34 | Transcription factor regulating tryptophan metabolism genes. | Overexpression mutant (atr1D) | Elevated expression of tryptophan and indole glucosinolate biosynthesis genes. | nih.gov |
| YUC family (e.g., YUC1, YUC2, YUC4, YUC6) | Flavin-containing monooxygenases in a separate IAA biosynthesis pathway. | Quadruple knockout mutant | IAOx levels were not significantly altered, suggesting YUCs do not synthesize IAOx. | nih.gov |
| CYP71A13 | Cytochrome P450 that converts IAOx to IAN. | Loss-of-function mutant | Altered levels of camalexin (B168466), a phytoalexin derived from IAOx. | caister.com |
Bioinformatic and Systems Biology Approaches for Network Reconstruction
Understanding the IAOx metabolic network requires the integration of large-scale 'omics' datasets (genomics, transcriptomics, metabolomics) using bioinformatic and systems biology approaches. usda.gov A fundamental step is metabolic network reconstruction, which aims to build a comprehensive map of all metabolic reactions in an organism. nih.govmdpi.com
This process relies heavily on databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and plant-specific databases like AraCyc. nih.govgenome.jp These resources contain information on reactions, enzymes, and pathways, allowing researchers to place IAOx within the broader context of cellular metabolism. genome.jp For example, the KEGG entry for this compound (C02937) links it to pathways such as "Biosynthesis of secondary metabolites" and specific enzymes known to act upon it. genome.jp
Systems biology approaches then use these reconstructed networks to build predictive models. usda.gov By integrating gene expression data with metabolite profiles, researchers can identify co-regulated genes and metabolites, uncover novel pathway connections, and predict how the network will respond to perturbations. uni-halle.de These models are essential for moving from a list of components to a dynamic and predictive understanding of how IAOx metabolism is regulated and integrated with other cellular processes. nih.govscispace.com
| Resource | Type | Application for IAOx Network Analysis | Reference |
|---|---|---|---|
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Database | Provides pathway maps, reaction information, and enzyme data related to IAOx (e.g., compound C02937, reaction R04093). | genome.jp |
| AraCyc / PlantCyc | Database | A plant-specific metabolic pathway database used for detailed reconstruction of Arabidopsis thaliana pathways involving IAOx. | nih.gov |
| Metabolika | Pathway Tool | Used to plot detected compounds from metabolomics experiments onto relevant pathways, such as tryptophan catabolism. | nih.gov |
| Gene Co-expression Analysis | Computational Method | Identifies genes with expression patterns that correlate with IAOx biosynthetic genes, suggesting functional relationships. | nih.gov |
| Genome-Scale Metabolic Models (GSMMs) | Modeling Framework | Integrates genomic and metabolic data to create a stoichiometrically balanced model for predicting metabolic fluxes through the IAOx network. | nih.gov |
Future Perspectives in E Indol 3 Ylacetaldoxime Research
Elucidation of Remaining Uncharacterized Enzymatic Steps and Regulation
Future research on (E)-indol-3-ylacetaldoxime is poised to delve deeper into the intricacies of its biosynthesis and metabolic regulation. A key area of focus will be the comprehensive characterization of the enzymes involved in its formation and downstream conversion. While the initial conversion of tryptophan to indol-3-ylacetaldoxime is catalyzed by cytochromes P450 of the CYP79B family (CYP79B2 and CYP79B3 in Arabidopsis), and its subsequent oxidation to an activated form by CYP83B1 is known, there may be other, as yet uncharacterized, enzymes and regulatory factors that fine-tune this pathway. nih.govebi.ac.ukoup.comcaister.com For instance, the precise mechanisms governing the flux of indol-3-ylacetaldoxime towards different metabolic fates, such as the biosynthesis of indole (B1671886) glucosinolates, the phytoalexin camalexin (B168466), and the plant hormone indole-3-acetic acid (IAA), remain to be fully elucidated. frontiersin.orgmdpi.comresearchgate.net
The regulation of gene expression for these biosynthetic enzymes is another critical area for future investigation. Understanding how transcription factors and signaling molecules modulate the activity of genes like CYP79B2, CYP79B3, and CYP83B1 will provide a more complete picture of how plants control the levels of this compound in response to developmental cues and environmental stimuli. mdpi.com This includes identifying the specific cis-regulatory elements in the promoters of these genes and the trans-acting factors that bind to them.
Investigation of this compound Roles in Diverse Plant Species
While much of the current knowledge on this compound is derived from studies in the model plant Arabidopsis thaliana and other members of the Brassicaceae family, its roles in a wider range of plant species are largely unexplored. nih.govfrontiersin.orgfrontiersin.org Future research should aim to investigate the presence and function of the this compound pathway in a broader phylogenetic spectrum of plants. This will reveal whether its role as a key metabolic branch point is conserved across the plant kingdom or if there are species-specific variations in its metabolism and function.
Studies in various plant families have shown the conversion of exogenously applied indole-3-acetaldoxime to IAA and tryptophol (B1683683), suggesting a conserved metabolic capability. nih.gov However, the endogenous presence and regulation of the entire pathway, including the upstream biosynthetic enzymes, needs to be established in these species. Investigating plants with unique physiological or ecological traits could uncover novel roles for this compound and its derivatives. For example, its involvement in the response to specific herbivores or pathogens in different plant lineages warrants further exploration.
Exploiting this compound Pathways for Crop Improvement and Biotechnological Applications
The central role of this compound in the biosynthesis of defense compounds and growth regulators presents significant opportunities for crop improvement and biotechnology. frontiersin.org By manipulating the expression of key genes in the pathway, it may be possible to enhance desirable traits in agricultural crops. For instance, increasing the flux towards indole glucosinolates could bolster a plant's natural defenses against pests and diseases, potentially reducing the need for chemical pesticides. nih.gov Conversely, directing the pathway towards IAA biosynthesis could be used to modulate plant growth and development, for example, to improve root architecture for better nutrient uptake or to enhance fruit development. frontiersin.orgoup.com
Metabolic engineering strategies could be employed to achieve these goals. This might involve overexpressing or silencing specific genes, such as those encoding the CYP79 and CYP83 enzymes, to redirect metabolic flow. frontiersin.orgnih.gov The development of precision breeding techniques, such as CRISPR-Cas9, offers a powerful tool for making targeted modifications to the genes controlling this compound metabolism. Furthermore, understanding the pathway could lead to the development of novel plant growth regulators or biopesticides based on indole compounds. frontiersin.org
Integration of Multi-Omics Data for Comprehensive Understanding of Indole Metabolism
A holistic understanding of the complex network of indole metabolism, with this compound at its core, will require the integration of multiple "omics" datasets. frontiersin.org This includes genomics, transcriptomics, proteomics, and metabolomics. rsc.orgnih.gov By combining these large-scale datasets, researchers can build comprehensive models of how indole metabolism is regulated at multiple levels.
Key Applications of Multi-Omics Approaches:
Transcriptomics can identify genes that are co-expressed with known this compound biosynthetic genes, potentially revealing new regulatory factors or enzymatic steps. nih.govnih.gov
Metabolomics can provide a detailed snapshot of the various indole compounds present in a plant at a given time, allowing for the identification of novel metabolites and a better understanding of metabolic flux. mdpi.comresearchgate.net
Proteomics can identify the proteins that are actively involved in the pathway, including enzymes and regulatory proteins.
Genomics , especially comparative genomics across different species, can help to identify conserved and divergent aspects of the pathway. frontiersin.org
Q & A
Basic: What enzymatic pathways involve (E)-indol-3-ylacetaldoxime in plant biochemistry?
Answer: this compound is a key intermediate in glucosinolate biosynthesis, catalyzed by cytochrome P-450 enzyme CYP83B1. This enzyme mediates N-hydroxylation of aromatic aldoximes, forming reactive intermediates that bind glutathione to produce glucosinolate precursors . Methodologically, studying this pathway requires:
- Enzyme assays : Monitor CYP83B1 activity via NADPH consumption or glutathione adduct formation.
- Mutant analysis : Use Arabidopsis CYP83B1 knockout lines to validate metabolic bottlenecks.
- LC-MS/MS : Quantify intermediates and products in wild-type vs. mutant plants.
Basic: How can researchers optimize synthesis of this compound for lab-scale studies?
Answer: Synthesis involves aldoxime formation from indole-3-acetaldehyde and hydroxylamine. Key methodological considerations:
- Reaction conditions : Use acidic pH (4–6) to favor (E)-isomer formation; monitor via NMR or HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the aldoxime.
- Isomer verification : Confirm stereochemistry using NOESY or X-ray crystallography.
Advanced: How does the absence of glutathione lead to suicidal inactivation of CYP83B1 during this compound metabolism?
Answer: CYP83B1 generates a reactive acetonitrile intermediate during N-hydroxylation. Without glutathione, this intermediate covalently modifies active-site residues, irreversibly inactivating the enzyme . To study this:
- Kinetic assays : Compare enzyme activity with/without glutathione supplementation.
- Mass spectrometry : Identify modified residues in inactivated CYP83B1.
- Molecular dynamics : Model active-site interactions to predict modification sites.
Advanced: What analytical challenges arise in distinguishing this compound from structural analogs, and how are they resolved?
Answer: Co-elution with indole derivatives (e.g., indole-3-acetic acid) complicates analysis. Solutions include:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Tandem MS : Employ MRM transitions (e.g., m/z 189 → 144 for (E)-isomer) for specificity.
- Isotopic labeling : Synthesize deuterated standards to confirm retention times.
| Compound | Key MRM Transition | Retention Time (min) |
|---|---|---|
| This compound | 189 → 144 | 8.2 ± 0.3 |
| Indole-3-acetic acid | 176 → 130 | 6.7 ± 0.2 |
Advanced: How should contradictory data on this compound’s stability in aqueous solutions be addressed?
Answer: Discrepancies arise from pH-dependent hydrolysis and photodegradation. Methodological best practices:
- Controlled stability studies : Test degradation kinetics under varying pH (3–9), light exposure, and temperatures.
- LC-UV/Vis monitoring : Track degradation products (e.g., indole-3-acetaldehyde) at λ = 280 nm .
- Statistical modeling : Use ANOVA to identify significant factors (e.g., pH > light > temperature).
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer: While commercial safety data are limited, indole derivatives generally require:
- PPE : Gloves, lab coat, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
Advanced: How can researchers design experiments to explore this compound’s role in plant-microbe interactions?
Answer: Focus on glucosinolate breakdown products (e.g., isothiocyanates) that influence microbial communities. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
